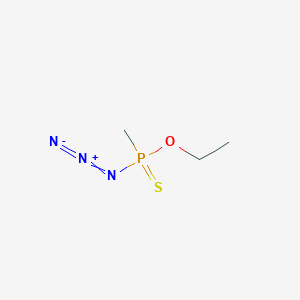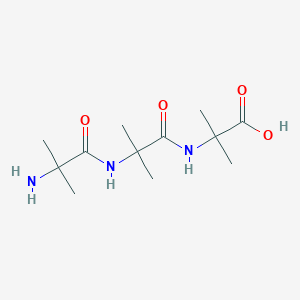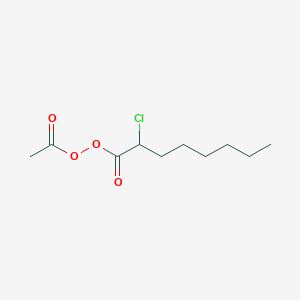
O-Ethyl methylphosphonazidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl methylphosphonazidothioate is an organophosphate compound known for its dual-use potential. It has applications in the synthesis of pesticides and pharmaceuticals, and it is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of O-Ethyl methylphosphonazidothioate typically involves the reaction of O,O-diethyl ethylphosphonothionate with ethanolic sodium or potassium hydroxide. The resulting acid (O-ethyl hydrogen ethylphosphonothionate) is then purified by removing methanol, diluting the residue in acidified water, extracting with ether, and distilling .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: O-Ethyl methylphosphonazidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphonates .
Applications De Recherche Scientifique
O-Ethyl methylphosphonazidothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: It is studied for its effects on biological systems, particularly its role as a nerve agent precursor.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-Ethyl methylphosphonazidothioate involves its interaction with biological molecules, particularly enzymes. It inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potentially causing severe neurological effects .
Comparaison Avec Des Composés Similaires
O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar applications and properties.
Agent VM and Agent VX: Nerve agents that share a similar chemical structure and mechanism of action.
Uniqueness: O-Ethyl methylphosphonazidothioate is unique in its dual-use potential, being both a valuable reagent in chemical synthesis and a precursor for nerve agents. Its ability to inhibit acetylcholinesterase sets it apart from other organophosphate compounds .
Propriétés
Numéro CAS |
39529-09-4 |
|---|---|
Formule moléculaire |
C3H8N3OPS |
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
azido-ethoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H8N3OPS/c1-3-7-8(2,9)6-5-4/h3H2,1-2H3 |
Clé InChI |
QGCVQMDSKLRNSE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)




